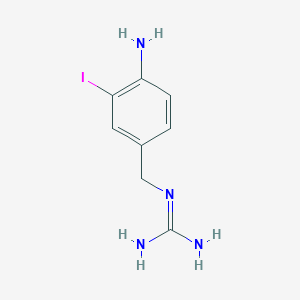

3-Iodo-4-aminobenzylguanidine

Descripción

3-Iodo-4-aminobenzylguanidine is a halogenated aromatic amine derivative featuring a benzene ring substituted with an iodine atom at the 3-position, an amino group (-NH₂) at the 4-position, and a benzylguanidine moiety. This structure confers unique chemical properties, including enhanced reactivity due to the iodine atom (a strong electron-withdrawing group) and hydrogen-bonding capabilities from the amino and guanidine groups.

The iodine atom facilitates applications in radiopharmaceuticals (e.g., iodine-131 labeling) and cross-coupling reactions (e.g., Suzuki-Miyaura), while the guanidine group enables interactions with biological targets, such as ion channels or enzymes, making it relevant in drug discovery .

Propiedades

Número CAS |

106941-20-2 |

|---|---|

Fórmula molecular |

C8H11IN4 |

Peso molecular |

290.1 g/mol |

Nombre IUPAC |

2-[(4-amino-3-iodophenyl)methyl]guanidine |

InChI |

InChI=1S/C8H11IN4/c9-6-3-5(1-2-7(6)10)4-13-8(11)12/h1-3H,4,10H2,(H4,11,12,13) |

Clave InChI |

BSBGVSWPOFOHRE-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1CN=C(N)N)I)N |

SMILES canónico |

C1=CC(=C(C=C1CN=C(N)N)I)N |

Otros números CAS |

106941-20-2 |

Sinónimos |

3-iodo-4-aminobenzylguanidine 4-AIBG 4-amino-3-iodobenzylguanidine |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in Medicinal Chemistry

Key Compounds:

4-Aminobenzylamine Structure: Benzene ring with -NH₂ at the 4-position and a benzylamine side chain. Properties: Lacks iodine; higher aqueous solubility due to the primary amine. Used as a precursor in peptide synthesis . Contrast: Less reactive in halogen-based coupling reactions compared to 3-iodo derivatives.

3-Amino-4-chlorobenzoic Acid Structure: Chlorine at 4-position, -NH₂ at 3-position, and a carboxylic acid group. Properties: Enhanced acidity (pKa ~2.5) due to the -COOH group. Used in dye synthesis and as a corrosion inhibitor . Contrast: The chlorine atom offers weaker leaving-group capability than iodine, limiting its utility in nucleophilic substitution.

Tizanidine Derivatives (A, B, C) Structure: Imidazoline ring with chloro and amino substituents (exact structures vary). Properties: Muscle relaxants with selective α₂-adrenergic receptor agonism. Require rigorous separation to avoid side effects . Contrast: Lack iodine but share pharmacological relevance in targeting neurological pathways.

Table 1: Physicochemical and Functional Comparison

Research Findings and Challenges

- Synthetic Challenges: The iodine group in 3-Iodo-4-aminobenzylguanidine complicates purification due to its propensity for dehalogenation under basic conditions .

- Biological Interactions : Guanidine moiety enhances binding to adrenergic receptors, but iodine’s bulkiness may sterically hinder target engagement compared to smaller halogens .

- Regulatory Aspects : Analogues like tizanidine require advanced analytical methods (e.g., chiral chromatography) for isomer separation, a consideration for future 3-iodo derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.